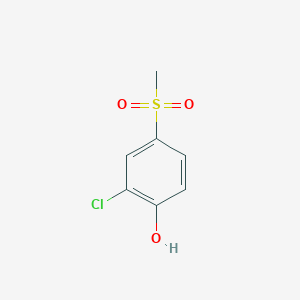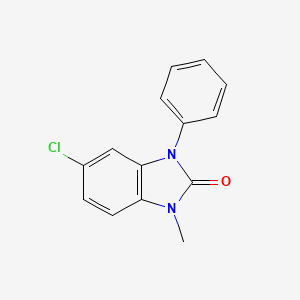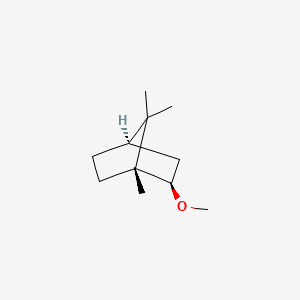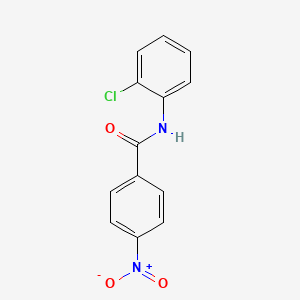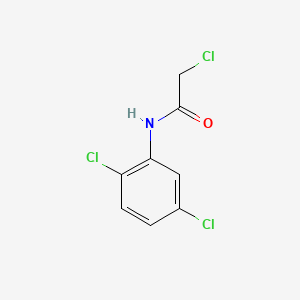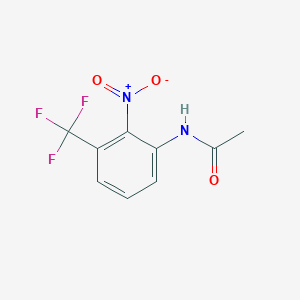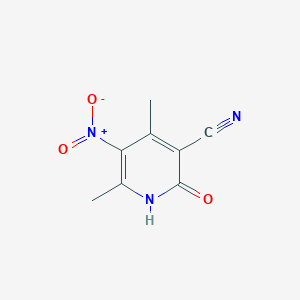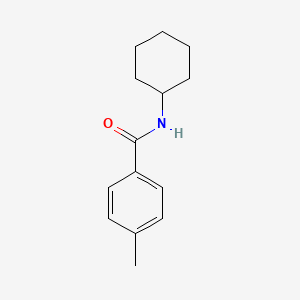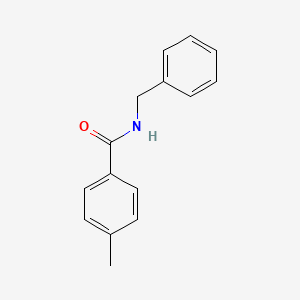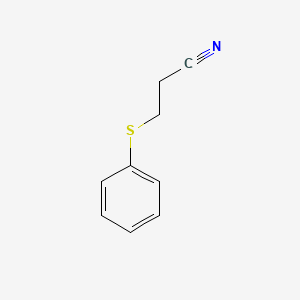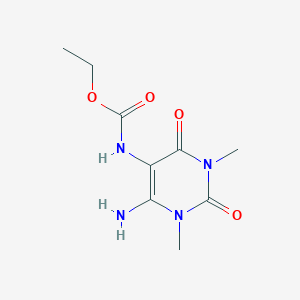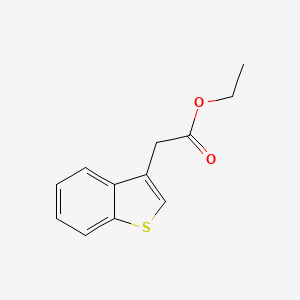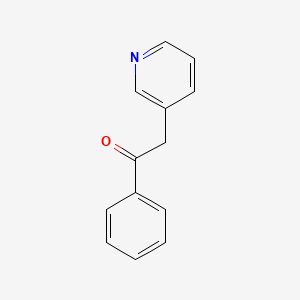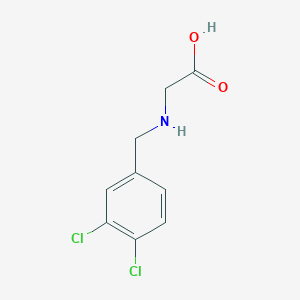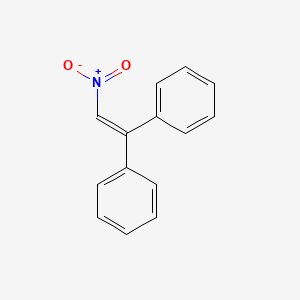
1,1-Diphenyl-2-nitroethylene
Vue d'ensemble
Description
1,1-Diphenyl-2-nitroethylene is a chemical compound with the linear formula C14H11NO2 . It has a molecular weight of 225.249 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for 1,1-Diphenyl-2-nitroethylene were not found in the search results, a related compound, diphenyl fumarate, is synthesized from maleic anhydride and phenol under solvent-free conditions . The structure of the product is characterized by FTIR, 1H NMR, and 13C NMR .
Molecular Structure Analysis
The molecular structure of 1,1-Diphenyl-2-nitroethylene is represented by the linear formula C14H11NO2 . The compound has a molecular weight of 225.249 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Diphenyl-2-nitroethylene include its molecular formula C14H11NO2 and molecular weight 225.249 .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Reduction Studies
1,1-Diphenyl-2-nitroethylene has been utilized in reduction studies. It was successfully reduced using a NADH model in the pyrrolopyridine series, yielding 2,2-diphenyl-1-nitroethane (Levacher et al., 1996). This demonstrates its potential in synthetic organic chemistry.
Polyurethane Synthesis
It serves as a precursor in the synthesis of novel polyurethanes, showcasing its role in material science. These polyurethanes exhibit important physical properties, including acoustic properties and solubility parameters (Raghu et al., 2007).
Organocatalysis
Used in organocatalytic Michael addition of aldehydes, leading to the formation of beta-substituted-delta-nitroalcohols. This is significant for the synthesis of protected gamma2-amino acids, vital in the study of gamma-peptide foldamers (Chi et al., 2008).
Applications in Polymer Science
Living Cationic Polymerization
1,1-Diphenyl-2-nitroethylene is used in studying the kinetics of addition to living polyisobutylene. This research contributes to our understanding of polymerization processes and the development of functional polyisobutylenes (Hadjikyriacou et al., 1995).
Polymer Nitrile N-Oxides Synthesis
Its combination with living anionic polymer leads to the development of polymer nitrile N-oxides. These compounds have been identified as effective grafting tools in the creation of new polymer structures without the need for catalysts or solvents (Wang et al., 2013).
Advanced Material Development
- **Aggregation-Induced Emission (AIE) Polymers:** The creation of unique AIE active polymers like poly(triphenyl ethene) and poly(tetraphenyl ethene) utilizing 1,1-Diphenyl-2-nitroethylene demonstrates its role in developing materials with novel optical properties. These polymers are significant for detecting nitro-compounds and have potential applications in sensing and explosive detection (Zhou et al., 2016).
- Functional AIEgen Synthesis: The molecule has been transformed into 1,1-diphenylvinylsulfide, an AIE luminogen, showing potential in sensory applications, particularly for detecting nitroaromatic explosives in aqueous systems (Wang et al., 2019).
Structural and Chemical Analysis
Molecular Structure Studies
Investigations into its structure using techniques like NMR spectroscopy and X-ray diffraction have provided insights into the molecular configuration and polarity of 1,1-Diphenyl-2-nitroethylene and its derivatives (Ishmaeva et al., 2012).
Crystal Structure Analysis
X-ray crystallography has been employed to understand the crystal structures of derivatives of 1,1-Diphenyl-2-nitroethylene, providing valuable data for designing molecules with specific properties (Dai et al., 2004).
Safety And Hazards
Sigma-Aldrich provides 1,1-Diphenyl-2-nitroethylene to researchers but does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
(2-nitro-1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWWBGGMKUUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972145 | |
| Record name | 1,1'-(2-Nitroethene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-1-phenylethenyl)benzene | |
CAS RN |
5670-69-9 | |
| Record name | 1,1-Diphenyl-2-nitroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5670-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC401147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2-Nitroethene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



